molecular formula C37H63N11O13 B14226659 L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine CAS No. 629658-24-8

L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine

Cat. No.: B14226659
CAS No.: 629658-24-8
M. Wt: 870.0 g/mol
InChI Key: BJPKZHBFJOSNHT-SAHGUYPFSA-N
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Description

L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine is a polypeptide composed of eight amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.

    Cleavage: Removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Substitution reactions involving side chains, such as phosphorylation of serine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Kinases for phosphorylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfonic acids, while phosphorylation will yield phosphoserine residues.

Scientific Research Applications

L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based vaccines.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Unlike liraglutide and semaglutide, which are designed for specific therapeutic applications, this peptide may have broader research applications in various scientific fields.

Properties

CAS No.

629658-24-8

Molecular Formula

C37H63N11O13

Molecular Weight

870.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C37H63N11O13/c1-16(2)10-22(32(55)48-29(19(7)51)37(60)61)44-36(59)28(18(5)6)47-34(57)25(14-50)45-30(53)21(8-9-26(38)52)42-33(56)24(13-49)46-31(54)23(11-20-12-40-15-41-20)43-35(58)27(39)17(3)4/h12,15-19,21-25,27-29,49-51H,8-11,13-14,39H2,1-7H3,(H2,38,52)(H,40,41)(H,42,56)(H,43,58)(H,44,59)(H,45,53)(H,46,54)(H,47,57)(H,48,55)(H,60,61)/t19-,21+,22+,23+,24+,25+,27+,28+,29+/m1/s1

InChI Key

BJPKZHBFJOSNHT-SAHGUYPFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)N

Origin of Product

United States

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